Chemical structure and molecular weight of 5-Amino-2-propionamidobenzoic acid
Chemical structure and molecular weight of 5-Amino-2-propionamidobenzoic acid
An In-depth Technical Guide to 5-Amino-2-propionamidobenzoic Acid: Structure, Properties, and Analytical Methodologies
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Amino-2-propionamidobenzoic acid, a key organic building block for professionals in chemical research and pharmaceutical development. The document elucidates the molecule's chemical structure, physicochemical properties, and the analytical techniques essential for its characterization and quality control. By integrating foundational chemical principles with practical applications, this guide serves as an essential resource for scientists leveraging this compound in complex organic synthesis and drug discovery pipelines.
Introduction and Scientific Context
5-Amino-2-propionamidobenzoic acid belongs to the class of substituted aromatic amino acids, compounds that are fundamental to the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its structure, featuring a benzoic acid core with both an amine and an amide functional group, provides multiple reactive sites. This trifunctional nature makes it a versatile intermediate, enabling chemists to construct peptidomimetics, design novel scaffolds, and develop prodrugs with enhanced pharmacological profiles.[2][3] Understanding the precise chemical structure and molecular weight is the first and most critical step in its application, ensuring stoichiometric accuracy in reactions and predictability in molecular design.
Molecular Structure and Identification
The structural identity of a chemical compound is its most fundamental characteristic, dictating its reactivity, physical properties, and biological interactions.
Chemical Structure and Functional Groups
5-Amino-2-propionamidobenzoic acid is built upon a benzene ring, substituted at positions 1, 2, and 5. The core functional groups are:
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A carboxylic acid group (-COOH) at position 1.
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A propionamide group (-NHC(O)CH₂CH₃) at position 2.
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An amino group (-NH₂) at position 5.
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is 5-amino-2-(propanamido)benzoic acid .[4][5]
The arrangement of these groups on the aromatic ring creates a specific electronic and steric environment that influences the molecule's chemical behavior.
Caption: 2D Chemical Structure of 5-Amino-2-propionamidobenzoic acid.
Key Chemical Identifiers
For unambiguous identification in databases and regulatory documents, several standard identifiers are used.
| Identifier | Value | Source |
| CAS Number | 1488889-41-3 | |
| Molecular Formula | C₁₀H₁₂N₂O₃ | |
| SMILES | CCC(=O)NC1=C(C=C(C=C1)N)C(=O)O | Inferred |
| InChI | InChI=1S/C10H12N2O3/c1-2-8(14)12-7-5-6(11)3-4-9(7)10(13)15/h3-5H,2,11H2,1H3,(H,12,14)(H,13,15) | Inferred |
Physicochemical Properties
The physical and chemical properties of a compound are direct consequences of its molecular structure and are critical for determining its handling, storage, solubility, and suitability for specific reaction conditions.
| Property | Value | Notes |
| Molecular Weight | 208.21 g/mol | |
| Monoisotopic Mass | 208.08479 Da | Calculated |
| Appearance | Crystalline solid/powder | [6] |
| Purity | Typically >95% | |
| Solubility | Soluble in polar organic solvents | [7] |
| Storage | Store in a cool, dry place | General recommendation |
Analytical Characterization and Quality Control
Confirming the identity and purity of 5-Amino-2-propionamidobenzoic acid is paramount before its use in any research or development workflow. A multi-technique approach is standard practice.
Caption: A typical analytical workflow for the quality control of chemical intermediates.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds.[8][]
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Methodology: A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile, often containing a modifier like formic acid or trifluoroacetic acid to improve peak shape.
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Detection: UV detection is suitable due to the aromatic nature of the compound. The resulting chromatogram allows for the quantification of the main peak area relative to any impurities.[10]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
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Methodology: Using electrospray ionization (ESI), the molecule is typically observed as the protonated species [M+H]⁺.
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Expected Result: For 5-Amino-2-propionamidobenzoic acid, the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 209.0921, corresponding to the molecular formula C₁₀H₁₃N₂O₃⁺. This provides definitive confirmation of the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation.
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¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons (with specific splitting patterns based on their coupling), the ethyl group of the propionamide side chain (a triplet and a quartet), and exchangeable protons from the -NH₂, -NHCO-, and -COOH groups.
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¹³C NMR: The carbon NMR spectrum would show 10 distinct signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid, and the six aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to confirm the presence of the key functional groups.
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Expected Bands:
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~3400-3200 cm⁻¹: N-H stretching (amine and amide).
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~3300-2500 cm⁻¹: O-H stretching (carboxylic acid, broad).
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~1700-1680 cm⁻¹: C=O stretching (carboxylic acid).
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~1650-1630 cm⁻¹: C=O stretching (amide I band).
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Synthesis and Reactivity Insights
As a chemical intermediate, understanding its synthesis provides context for potential impurities, and understanding its reactivity is key to its application.
Conceptual Synthetic Pathway
A plausible synthetic route involves the modification of a more readily available substituted benzoic acid. A common strategy in medicinal chemistry is the reduction of a nitro group followed by acylation.
Caption: A conceptual synthetic route to 5-Amino-2-propionamidobenzoic acid.
This two-step process highlights a key challenge: achieving selective acylation at the 2-position amino group over the 5-position. The electronic environment (the 2-amino group being ortho to the electron-withdrawing carboxylic acid) can be exploited to control this selectivity under carefully chosen reaction conditions.
Chemical Reactivity
The three functional groups offer distinct opportunities for further chemical modification:
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Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides, allowing for coupling with alcohols, amines, or other nucleophiles.
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Aromatic Amine (5-position): Can undergo acylation, alkylation, or diazotization followed by Sandmeyer-type reactions to introduce a wide variety of substituents.
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Amide (2-position): Generally stable, but can be hydrolyzed under harsh acidic or basic conditions. Its presence modulates the electronic properties and steric environment of the adjacent carboxylic acid.
Conclusion
5-Amino-2-propionamidobenzoic acid (MW: 208.21 g/mol ) is a well-defined chemical entity whose utility in research and development is anchored in its specific molecular structure. The presence of three distinct functional groups provides a rich chemical canvas for the synthesis of complex target molecules. For researchers and drug development professionals, a rigorous analytical approach combining chromatography and spectroscopy is essential to verify the identity and purity of this intermediate, ensuring the reliability and reproducibility of subsequent synthetic transformations. This guide has outlined these core structural, physical, and analytical principles to support its effective application in the laboratory.
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